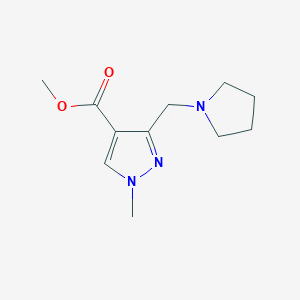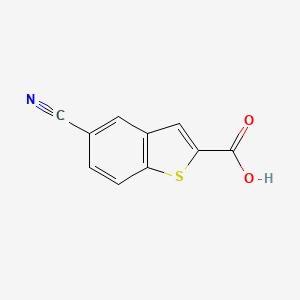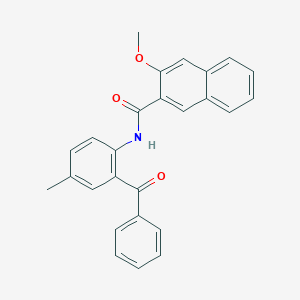
(4-Méthyl-1,2,3-thiadiazol-5-yl)(4-(méthylsulfonyl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a thiadiazole ring and a piperidine moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The thiadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in biological systems, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the thiadiazole ring is particularly significant due to its ability to interact with various biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is often introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Mécanisme D'action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The methylsulfonyl group can further influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl-1,2,3-thiadiazol-5-yl)methanol
- 5-Methyl-1,3,4-thiadiazol-2-ol
- (4-Methyl-1,2,3-thiadiazol-5-yl)amine
Uniqueness
Compared to similar compounds, (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of both the thiadiazole and piperidine rings, which confer distinct chemical and biological properties. The methylsulfonyl group further enhances its potential as a versatile scaffold in drug design and material science.
This compound’s combination of structural features makes it a valuable subject of study in various scientific fields, offering opportunities for the development of new therapeutic agents and materials.
Propriétés
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-7-9(17-12-11-7)10(14)13-5-3-8(4-6-13)18(2,15)16/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPGGGBGACWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzyl(4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2563230.png)
![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2563232.png)
![1-[(E)-[(4R,4As,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid](/img/structure/B2563233.png)
![N-(2-furylmethyl)-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2563234.png)
![1-((2-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563237.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2563245.png)
![N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2563246.png)


![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2563251.png)
![2-[(4-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B2563252.png)
